3-methoxy-2H-isoquinolin-1-one
Overview
Description
3-methoxy-2H-isoquinolin-1-one is a chemical compound with the linear formula C10H9NO2 . It is a type of isoquinolin-1(2H)-one, which are important nitrogen-heterocyclic compounds having versatile biological and physiological activities .
Synthesis Analysis
The general protocol for the synthesis of isoquinolin-1(2H)-ones, including this compound, involves direct intramolecular C–H/N–H functionalization under metal-free conditions . This process can rapidly synthesize polycyclic six-, seven- and eight-membered N-heterocycles from available amides .Chemical Reactions Analysis
Isoquinolin-1(2H)-ones can be synthesized through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 175.18 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Naturally Occurring Isoquinoline Alkaloids
Isoquinoline alkaloids, including derivatives like 3-methoxy-2H-isoquinolin-1-one, have been isolated from different plant species and exhibit a broad spectrum of biological activities. These compounds have shown significant antimicrobial, antibacterial, antitumor, and other pharmacological activities. The structure-activity relationships (SAR) of these alkaloids suggest new possible applications in drug discovery, emphasizing their potential as leads for new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).
Synthesis and Application in Therapeutics
The synthesis methodologies for isoquinoline derivatives, including this compound, have been explored for their application in developing drugs like papaverine. These methods involve various chemical reactions showcasing the synthetic versatility of isoquinoline derivatives for pharmaceutical applications (Luk’yanov, Onoprienko, & Zasosov, 1972).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives demonstrate a wide range of biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. Their importance in modern therapeutics is significant, serving as a foundation for the development of novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Nucleic Acid-Binding and Drug Design
Isoquinoline alkaloids, including derivatives, show immense potential in binding to nucleic acids, which is crucial for drug design targeting various diseases. Their ability to interact with DNA and RNA highlights the therapeutic potential of these compounds in anticancer properties and other biological activities, setting a foundation for future drug discovery (Bhadra & Kumar, 2012).
Antioxidant Applications
The antioxidant applications of isoquinoline derivatives have been explored, with studies indicating their efficacy in protecting valuable polyunsaturated fatty acids in fish meal and other applications. This emphasizes their role as antioxidants and potential in various industrial and pharmacological fields (de Koning, 2002).
Mechanism of Action
Safety and Hazards
While specific safety data for 3-methoxy-2H-isoquinolin-1-one was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and the area should be well-ventilated .
Future Directions
properties
IUPAC Name |
3-methoxy-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBOHUIYVCEVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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